molecular formula C18H22N2O3 B1385160 N-(4-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide CAS No. 1020055-09-7

N-(4-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide

Cat. No.: B1385160
CAS No.: 1020055-09-7
M. Wt: 314.4 g/mol
InChI Key: ONRUGRIYCMSILO-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide is a benzamide derivative characterized by a central benzamide core substituted with a 2-ethoxyethoxy group at the 3-position and a 4-amino-2-methylphenyl group at the amide nitrogen (Fig. 1). The ethoxyethoxy side chain may enhance solubility and metabolic stability compared to simpler alkoxy substituents, while the 4-amino-2-methylphenyl group could facilitate interactions with biological targets such as histone deacetylases (HDACs) or sigma receptors .

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-3-(2-ethoxyethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-3-22-9-10-23-16-6-4-5-14(12-16)18(21)20-17-8-7-15(19)11-13(17)2/h4-8,11-12H,3,9-10,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRUGRIYCMSILO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate 4-amino-2-methylphenol. This intermediate is then subjected to a series of reactions, including nitration, reduction, and acylation, to introduce the desired functional groups. The final step involves the reaction of the intermediate with 3-(2-ethoxyethoxy)benzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Recent studies have highlighted the potential of benzamide derivatives, including N-(4-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide, as inhibitors of viral infections. Specifically, compounds with similar structural motifs have demonstrated efficacy against filoviruses such as Ebola and Marburg viruses. Research indicates that modifications in the benzamide structure can enhance binding affinity and inhibitory potency against these viruses . The structural optimization of such compounds is crucial for developing effective antiviral therapies.

Pharmacological Properties
Benzamides are known for their diverse biological activities, including anti-inflammatory and analgesic effects. The presence of the ethoxyethoxy group in this compound may enhance its solubility and reactivity, potentially influencing its pharmacological profile and interactions with biological targets. Studies on similar compounds suggest that they can modulate various biological pathways, making them candidates for further investigation in drug development.

Chemical Reactions and Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including acylation and substitution reactions. Common reagents used in these reactions include lithium aluminum hydride for reductions and sodium hydride for substitutions. The compound's complex molecular structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.

Structural Similarities and Comparisons

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
N-(4-Amino-2-methylphenyl)-benzamideLacks ethoxyethoxy groupMay have different solubility and reactivity
N-(4-Amino-2-methylphenyl)-4-methoxybenzamideContains methoxy instead of ethoxyethoxyAlters pharmacokinetic properties
N-(3-Amino-4-chlorophenyl)-2-(2-ethoxyethoxy)-benzamideSimilar ethoxyethoxy group but different amino substitutionPotentially different biological activity due to chlorine substitution

The ethoxyethoxy substituent enhances solubility and alters interactions with biological targets compared to other benzamides, indicating its potential as a candidate for further pharmacological studies.

Case Studies

Case Study: Antiviral Efficacy
A study focused on developing small molecule inhibitors targeting Ebola virus entry utilized a series of substituted benzamides. Among these, compounds resembling this compound showed promising results in inhibiting viral entry into host cells. The structure-activity relationship (SAR) analysis indicated that specific modifications could significantly enhance antiviral activity .

Case Study: Pharmacological Profiling
Research into the pharmacological effects of similar benzamides revealed their potential as anticonvulsants and analgesics. For instance, enantiomers of related compounds exhibited distinct profiles in standard anticonvulsant tests, suggesting that structural variations can lead to significant differences in therapeutic effects . This emphasizes the importance of detailed pharmacological profiling for compounds like this compound.

Mechanism of Action

The mechanism by which N-(4-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Pharmacological Implications

The biological activity of benzamides is highly dependent on substituent positioning and functional groups. Below is a comparative analysis of key structural analogues:

Table 1: Structural and Functional Comparison of Selected Benzamides
Compound Name Substituents/Modifications Biological Activity/Application Key Findings References
Target Compound 3-(2-ethoxyethoxy), 4-amino-2-methylphenyl Inferred: Potential HDAC/sigma receptor modulation Hypothesized based on structural similarity to CI-994 and radioiodinated benzamides -
N-(3-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide 4-(2-methoxyethoxy), 3-amino-2-methylphenyl Not explicitly reported Structural isomer with methoxyethoxy group; positional differences may alter target affinity
CI-994 (N-(2-Aminophenyl)-4-acetylamino-benzamide) 4-acetylamino, 2-aminophenyl HDAC inhibition, antitumor activity IC₅₀ for HDAC-1/2: ~2 µM; induces histone H3 hyperacetylation in vitro
[¹²⁵I]PIMBA (N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide) 3-iodo, 4-methoxy, piperidinylethyl Sigma receptor targeting, prostate cancer imaging Bmax: 1,800 fmol/mg protein (DU-145 cells); high tumor retention in vivo
Compound 19 (Acetylenyl benzamide) 3-(3-amino-phenylethynyl), 5-(2-methoxy-1-methyl-ethoxy) Glucokinase activation, antidiabetic EC₅₀: 27 nM; 47.4% glucose AUC reduction in mice
N-(2-Diethylaminoethyl)-3-iodo-4-methoxybenzamide (IMBA) 3-iodo, 4-methoxy, diethylaminoethyl Melanoma imaging/therapy Melanoma uptake: 16.6% ID/g; melanin granule association
Key Observations:

Substituent Position: The target compound’s 3-(2-ethoxyethoxy) group differs from CI-994’s 4-acetylamino and IMBA’s 4-methoxy groups. Substituent position (3 vs. 4 on the benzamide ring) significantly impacts target selectivity. For example, 4-methoxy/iodo groups in IMBA enhance melanoma uptake, while 3-substituted ethoxyethoxy may favor solubility .

Functional Group Effects: Ethoxyethoxy vs. Methoxyethoxy: The ethoxyethoxy chain in the target compound likely improves lipophilicity and plasma stability compared to the methoxyethoxy analogue in , which may influence pharmacokinetics . Amino vs. Acetylamino: The 4-amino group (target compound) vs. 4-acetylamino (CI-994) could alter HDAC binding kinetics, as acetylamino groups in CI-994 are critical for enzyme inhibition .

Functional Comparisons with Pharmacological Analogues

Metabolic and Toxicity Profiles
  • Antioxidant Benzamides: N-(anilinocarbonothioyl) benzamides exhibit antioxidant activity (% inhibition up to 87.7) via phenolic hydroxyl/methoxy groups .

Biological Activity

N-(4-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring:

  • An amino group (-NH2)
  • A methyl group (-CH3)
  • An ethoxyethoxy group (-OCH2CH2OCH2CH3) attached to a benzamide core.

This unique configuration may enhance its solubility and reactivity, influencing its interactions with biological targets.

The biological effects of this compound are primarily attributed to its interaction with various molecular targets within cells. Key mechanisms include:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cellular processes, disrupting normal function.
  • Induction of Apoptosis : In cancer cells, it can trigger programmed cell death, which is crucial for eliminating malignant cells.
  • Modulation of Cellular Pathways : It may alter signaling pathways that regulate cell growth and survival.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. For instance:

  • Case Study 1 : A study evaluated the compound's effect on HepG2 liver cancer cells, demonstrating a dose-dependent reduction in cell viability with an IC50 value indicating effective cytotoxicity.
  • Case Study 2 : In vitro assays showed that the compound could induce apoptosis in breast cancer cell lines, leading to increased rates of cell death compared to untreated controls.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

StudyBiological ActivityFindings
AntimicrobialEffective against multiple bacterial strains with minimal cytotoxicity to human cells.
AnticancerInduces apoptosis in HepG2 cells with an IC50 value indicating significant efficacy.
Enzyme InhibitionModulates enzyme activity linked to cancer progression and microbial resistance.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide, and how are intermediates purified?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted phenols or aniline derivatives. For example, coupling 3-(2-ethoxyethoxy)benzoic acid with 4-amino-2-methylphenylamine using activating agents like DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium). Purification often employs column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the compound’s structure?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR to verify proton environments and carbon frameworks, focusing on signals for the ethoxyethoxy chain (~3.5–4.5 ppm) and aromatic regions .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, with ORTEP-3 for visualizing thermal ellipsoids .

Q. How can researchers ensure the compound’s stability during storage?

  • Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the amino group. Monitor purity via HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .

Advanced Research Questions

Q. How can low yields in the amidation step be optimized, particularly with sensitive amino groups?

  • Methodological Answer :

  • Protection Strategies : Temporarily protect the 4-amino group with Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to prevent side reactions during coupling .
  • Reaction Conditions : Use polar aprotic solvents (DMF, DMSO) at 0–5°C to minimize decomposition. Catalytic additives like DMAP (4-dimethylaminopyridine) can enhance acyl transfer efficiency .

Q. How to resolve contradictions between spectroscopic data (e.g., NMR vs. MS) during structural elucidation?

  • Methodological Answer :

  • Dynamic Effects in NMR : Check for tautomerism or rotational barriers (e.g., ethoxyethoxy chain flexibility) causing signal splitting. Use variable-temperature NMR to identify dynamic processes .
  • Cross-Validation : Confirm molecular weight via HRMS and compare with computational predictions (e.g., Gaussian DFT calculations for expected NMR shifts) .

Q. What strategies are effective in isolating and characterizing by-products from the synthesis?

  • Methodological Answer :

  • TLC Monitoring : Use silica-coated plates with fluorescent indicators (e.g., UV254) to track reaction progress and isolate by-products via preparative TLC .
  • LC-MS/MS : Hyphenated techniques to correlate retention times with mass fragments, identifying impurities like unreacted intermediates or hydrolysis products .

Q. How can computational methods predict the compound’s reactivity in biological or catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins, focusing on hydrogen bonding (amide NH) and π-π stacking (aromatic rings) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide
Reactant of Route 2
N-(4-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide

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